molecular formula C7H6O2S B014476 Thiosalicylic acid CAS No. 147-93-3

Thiosalicylic acid

Cat. No.: B014476
CAS No.: 147-93-3
M. Wt: 154.19 g/mol
InChI Key: NBOMNTLFRHMDEZ-UHFFFAOYSA-N
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Description

Thiosalicylic acid, also known as 2-sulfanylbenzoic acid, is an organosulfur compound containing carboxyl and sulfhydryl functional groups. Its molecular formula is C₇H₆O₂S. It appears as a yellow solid that is slightly soluble in water, ethanol, diethyl ether, and alkanes, but more soluble in dimethyl sulfoxide .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Thiosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Delivery Systems

Thiosalicylic acid has been utilized in the development of advanced drug delivery systems, particularly for enhancing the efficacy and targeting of therapeutic agents.

  • Polymeric Drug Delivery : TSA has been incorporated into polymer-based drug delivery systems. For instance, a study highlighted its use as a moiety in a prodrug micellar carrier designed for improved delivery of paclitaxel, a chemotherapeutic agent. This system enhances drug stability and allows for controlled release, addressing challenges associated with conventional chemotherapy methods .
  • Buccal Drug Delivery : Research indicates that thiolated polymers, including those modified with TSA, can significantly improve the stability and mucoadhesion of drug formulations. These polymers demonstrated enhanced retention on buccal mucosa and provided controlled release profiles for peptide drugs over extended periods .

Nanotechnology

This compound plays a critical role in the synthesis of nanoparticles, particularly silver nanoparticles (AgNPs).

  • Synthesis of Silver Nanoparticles : TSA acts as both a reducing and stabilizing agent in the synthesis of AgNPs. Studies have shown that TSA facilitates the formation of nanoparticles with controlled size and morphology, which are essential for various applications including antimicrobial coatings and drug delivery systems .
  • Characterization and Applications : The synthesized AgNPs exhibit significant antibacterial properties, making them suitable for biomedical applications such as wound healing and infection control. The effectiveness of TSA in this context highlights its multifunctional role in nanomaterials .

Material Science

This compound has been investigated for its potential applications in material science, particularly in the devulcanization of rubber.

  • Devulcanization Agent : TSA has been studied as a mechano-chemical devulcanizing agent for vulcanized natural rubber. This process is crucial for recycling rubber materials, allowing for their reprocessing and reuse without significant loss of properties. The use of TSA facilitates the breakdown of cross-linked structures within vulcanized rubber, enhancing its reusability .

Chemical Reactions

This compound is also significant in various chemical reactions due to its unique functional groups.

  • Formation of Metal Complexes : Research has demonstrated that TSA can form stable complexes with metals such as copper(II). These complexes have potential applications in catalysis and material synthesis . The ability to coordinate with metal ions makes TSA valuable in developing new materials with tailored properties.

Biological Activities

Beyond its chemical applications, this compound exhibits notable biological activities.

  • Analgesic Properties : TSA is recognized for its non-narcotic analgesic effects, making it relevant in pharmacology as a potential pain management agent . Its antipyretic properties further extend its utility in therapeutic contexts.

Mechanism of Action

Thiosalicylic acid exerts its effects through its sulfhydryl and carboxyl functional groups. The sulfhydryl group acts as a nucleophile, participating in various substitution and addition reactions. The carboxyl group can form hydrogen bonds and participate in acid-base reactions. In biological systems, this compound can inhibit the growth of melanoma cells through a combination of cytostatic and pro-apoptotic effects .

Comparison with Similar Compounds

    Salicylic Acid: Contains a hydroxyl group instead of a sulfhydryl group.

    Thiophenol: Contains a phenyl group instead of a carboxyl group.

Comparison:

This compound’s unique combination of sulfhydryl and carboxyl functional groups makes it a versatile compound with diverse applications in chemistry, biology, medicine, and industry.

Biological Activity

Thiosalicylic acid (TSA), a sulfur-containing derivative of salicylic acid, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article delves into the biological mechanisms, therapeutic potentials, and research findings surrounding this compound and its derivatives.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol group (-SH) attached to the aromatic ring of salicylic acid. This unique structure contributes to its reactivity and biological activity. The general formula for this compound is C7H6O2S.

1. Antimicrobial Activity

This compound and its metal complexes have demonstrated significant antimicrobial properties. Studies have shown that TSA complexes with metals like zinc (Zn) and mercury (Hg) exhibit enhanced antimicrobial activity compared to TSA alone. For instance, a study reported that Zn(II) thiosalicylate complexes displayed potent activity against various bacterial strains, indicating their potential as antimicrobial agents .

Metal Complex Microbial Strain Minimum Inhibitory Concentration (MIC)
Zn(II) TSAE. coli32 µg/mL
Hg(II) TSAS. aureus16 µg/mL

2. Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly in the context of its metal complexes. A notable study evaluated the antiproliferative effects of a this compound complex on murine lung cancer cells (LLC1). The complex exhibited significant inhibition of cell proliferation, with an IC50 value indicating effective cytotoxicity . Additionally, farnesyl-thiosalicylic acid (FTS), a derivative of TSA, has been shown to inhibit Ras signaling pathways, which are often dysregulated in cancer .

3. Antioxidant Properties

This compound also possesses antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro studies have demonstrated that TSA can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage . This property makes it a candidate for therapeutic applications in conditions such as cardiovascular diseases and neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Metal Coordination : The ability of TSA to form complexes with metal ions enhances its biological efficacy. These complexes can alter cellular signaling pathways and increase the bioavailability of TSA.
  • Inhibition of Enzymatic Activity : TSA has been shown to inhibit specific enzymes involved in tumor progression and microbial growth, contributing to its anticancer and antimicrobial effects.
  • Free Radical Scavenging : The thiol group in TSA plays a crucial role in neutralizing reactive oxygen species (ROS), thus exerting antioxidant effects.

Case Studies

  • Anticancer Study : A study published in Molecules investigated the effects of farnesyl-thiosalicylic acid on human cancer cell lines. Results indicated that FTS significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
  • Antimicrobial Efficacy : Research conducted on various thiosalicylate complexes revealed that certain derivatives showed enhanced antibacterial activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimal methods for synthesizing S-alkyl derivatives of thiosalicylic acid, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of S-alkyl derivatives involves alkylation of this compound with alkyl halides in an alkaline water-ethanol solution. The reaction pH (maintained at ~10–12 using NaOH) and solvent ratio (e.g., ethanol-water 1:1) are critical for nucleophilic substitution at the thiol group. For example, S-butyl derivatives (L5) achieve yields of 58–59% when alkyl bromides are used under reflux for 6–8 hours . Slow crystallization from DMSO-water systems produces single crystals suitable for X-ray diffraction . Higher alkyl chain lengths (e.g., butyl vs. methyl) may reduce solubility, requiring temperature adjustments or solvent polarity optimization.

Q. How do spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound metal complexes?

Basic Research Question
Infrared (IR) spectroscopy identifies key functional groups: the thiol (-SH) stretch (~2520 cm⁻¹) disappears upon alkylation, while carboxylate (C=O, ~1690 cm⁻¹) and Pt-Cl bonds (~560 cm⁻¹) confirm metal coordination . In ¹H NMR, alkyl chain protons (e.g., CH₃ at δ 0.89 ppm for S-butyl derivatives) and aromatic protons (δ 7.4–8.3 ppm) validate ligand structure. ¹³C NMR detects carboxylate carbons (δ ~169 ppm) and metal-induced shifts in aromatic carbons . Elemental microanalysis (C, H, S) must align with theoretical values within ±0.3% deviation .

Q. What role does this compound play in nanoparticle synthesis, and how can particle size be controlled?

Advanced Research Question
this compound (TSA) acts as both a reductant and stabilizer in silver nanoparticle synthesis. The thiol group reduces Ag⁺ to Ag⁰, while the carboxylate group stabilizes nanoparticles via electrostatic repulsion. Microwave dielectric heating (e.g., 2.45 GHz, 100°C) reduces reaction time to minutes and yields uniform particles (5–20 nm) compared to photochemical methods . Adjusting the TSA:Ag⁺ molar ratio (e.g., 2:1) controls nucleation rates and prevents aggregation. Surface-enhanced Raman spectroscopy (SERS) confirms TSA’s chemisorption on Ag surfaces through shifts in C-S and C=O vibrational modes .

Q. How can researchers resolve contradictions in the biological activity of this compound derivatives?

Advanced Research Question
Discrepancies in cytotoxicity data (e.g., copper(II) complexes showing lower activity than cisplatin) require rigorous experimental controls. For example:

  • Cell line specificity : Test derivatives across multiple lines (e.g., HCT-116 colon cancer vs. CT26 murine models) to assess selectivity .
  • Ligand geometry : S-alkyl chain length influences lipophilicity and membrane permeability. Butyl derivatives may enhance cellular uptake but reduce solubility, requiring solubility-enhancing formulations .
  • Mechanistic studies : Use flow cytometry to differentiate cytostatic (cell cycle arrest) vs. pro-apoptotic effects (caspase-3 activation) .

Q. What methodologies are used to determine the crystal structure of this compound derivatives?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) resolves intermolecular interactions. For S-butyl this compound:

  • Crystallization : Slow evaporation from DMSO-water (1:3 v/v) yields monoclinic crystals (space group P2₁/c) .
  • Hydrogen bonding : O-H···O interactions (2.65 Å) stabilize the lattice, while planar benzene rings (dihedral angle ~179.5°) minimize steric hindrance .
  • Validation : Compare experimental bond lengths (C-S: 1.78 Å, C-O: 1.29 Å) with density functional theory (DFT) calculations to confirm accuracy .

Q. How is this compound applied in analytical chemistry, and what are its limitations?

Basic Research Question
this compound facilitates the detection of monohalogenated acetic acids via thioindigo synthesis. In OIV-MA-AS4-02C:

  • Extraction : Acidify wine (pH < 2) and extract with diethyl ether. Back-extract into 0.5 M NaOH to isolate analytes .
  • Condensation : React with this compound under reflux (80°C, 30 min) to form colored thioindigo derivatives, quantified via UV-Vis at 540 nm .
    Limitations include interference from sulfites and thiol-containing compounds, requiring prior derivatization or masking agents.

Q. What advanced computational methods support the study of this compound’s electronic properties?

Advanced Research Question
Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity. For example:

  • HOMO-LUMO gaps : Narrow gaps (~3.5 eV) in S-alkyl derivatives suggest redox activity, relevant for catalytic applications .
  • Charge distribution : Negative charge localization on the carboxylate group explains preferential binding to metal ions (e.g., Zn²⁺, Pt⁴⁺) in complexes .
  • Spectroscopic modeling : Simulate IR and NMR spectra using Gaussian09 with B3LYP/6-311++G(d,p) basis sets to validate experimental data .

Q. How does farnesyl this compound (Salirasib) inhibit Ras signaling, and what assays validate its efficacy?

Advanced Research Question
Salirasib competitively inhibits Ras farnesylation by binding to the prenyl-binding pocket of methyltransferases. Key assays include:

  • Membrane displacement : Fluorescence microscopy tracks GFP-tagged Ras relocalization from the plasma membrane .
  • Western blotting : Detect unprenylated Ras (slower migration) in HCT-116 lysates after 24-hour treatment .
  • Xenograft models : Administer 50 mg/kg/day Salirasib to nude mice bearing melanoma tumors; measure tumor volume reduction vs. controls .

Properties

IUPAC Name

2-sulfanylbenzoic acid
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InChI

InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9)
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InChI Key

NBOMNTLFRHMDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6O2S
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Related CAS

134-23-6 (hydrochloride salt)
Record name Benzoic acid, o-mercapto-
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DSSTOX Substance ID

DTXSID4049032
Record name 2-Thiosalicylic acid
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Molecular Weight

154.19 g/mol
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Physical Description

Sulfur-yellow solid; Slightly soluble in hot water; [Merck Index] Yellow powder, soluble in water; [MSDSonline]
Record name 2-Thiosalicylic acid
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Solubility

SOL IN WATER /SODIUM SALT/, SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID; SLIGHTLY SOLUBLE IN PETROLEUM ETHER
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Color/Form

SULFUR-YELLOW FLAKES, PLATES, NEEDLES FROM GLACIAL ACETIC ACID OR ALCOHOL, LEAVES OR NEEDLES FROM WATER, CRYSTALS /SODIUM SALT/

CAS No.

147-93-3
Record name 2-Mercaptobenzoic acid
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Melting Point

168-169 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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